1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
Description
1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone (CAS: 339104-75-5) is a substituted acetophenone derivative featuring a 2-chlorothiazole moiety linked via a methoxy group to a phenyl ring. Its molecular formula is C₁₂H₁₀ClNO₂S, with a molecular weight of 267.73 g/mol and a calculated LogP of 3.57, indicating moderate lipophilicity . The compound is structurally characterized by the presence of a chloro-substituted thiazole ring, which may enhance electronic interactions in biological systems.
Properties
IUPAC Name |
1-[3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-8(15)9-3-2-4-10(5-9)16-7-11-6-14-12(13)17-11/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQDYUIPLDLTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377425 | |
| Record name | 1-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339104-67-5 | |
| Record name | 1-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazole Ring Formation
The 2-chloro-1,3-thiazol-5-yl core is synthesized via cyclization of 1-methylthiourea with α-chloroketones. As demonstrated in Scheme 1 of PMC3579313, ethyl 2-chloro-3-oxobutanoate reacts with 1-methylthiourea in pyridine to yield ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate. Chlorination at the 2-position is achieved using POCl₃ or PCl₅, though selectivity requires careful temperature control (0–5°C).
Methoxy Bridge Installation
The methoxy linker is introduced via Williamson ether synthesis. 3-Hydroxyacetophenone is deprotonated with NaH or K₂CO₃ in DMF, then reacted with 5-(chloromethyl)-2-chlorothiazole. Commercial sources indicate reaction times of 12–24 hours at 60–80°C, yielding 70–85% after recrystallization from ethanol.
Friedel-Crafts Acylation Approach
Direct Acylation of Thiazolylmethoxybenzene
An alternative route involves Friedel-Crafts acetylation of 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzene. According to PMC7138620, AlCl₃-catalyzed reaction with acetyl chloride at 0°C in dichloromethane affords the target compound in 65% yield. However, over-acylation and thiazole ring decomposition necessitate stoichiometric control (1.2 eq acetyl chloride).
Intermediate Isolation and Purity
Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) resolves byproducts, with melting points confirmed at 80–82°C. HPLC analysis from patent CN109576313B notes ≥95% purity when using ketoreductase-mediated steps for chiral intermediates, though this applies to analogs rather than the target ethanone.
Enzymatic and Catalytic Innovations
Biocatalytic Methods
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Sub. | 70–85 | DMF, 60–80°C, 24h | High regioselectivity | Long reaction time |
| Friedel-Crafts | 65 | AlCl₃, 0°C, 2h | Rapid acylation | Over-acylation risk |
| Enzymatic (Analog) | >99 | Phosphate buffer, 38–40°C, 22h | High purity, mild conditions | Not directly applicable |
Scalability and Industrial Feasibility
Commercial suppliers utilize kilogram-scale nucleophilic substitution, emphasizing cost-effectiveness over enzymatic methods. Sigma-Aldrich’s discontinued product reflects challenges in long-term storage due to thiazole hydrolysis, necessitating anhydrous packaging.
Chemical Reactions Analysis
1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent due to its unique chemical structure and reactivity.
Industry: It can be used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations in Thiazole- and Phenyl-Substituted Ethanones
The target compound belongs to a broader class of thiazole-containing acetophenones. Comparisons with structurally similar derivatives reveal critical trends in substituent effects:
*Estimated based on structural analogs.
Key Observations :
- Lipophilicity: The target’s higher LogP (3.57) versus 1-(2-chloro-4-methylthiazol-5-yl)ethanone (LogP ~2.1) suggests improved membrane permeability, likely due to the phenyl-methoxy-thiazole scaffold .
- Trifluoromethyl Analogs: Compounds like 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone exhibit stronger electron-withdrawing effects from CF₃, which may increase metabolic stability but reduce solubility compared to the target’s chloro-thiazole group .
Biological Activity
1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone, also known by its CAS number 339104-67-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C12H10ClNO2S
- Molecular Weight : 267.73 g/mol
- CAS Number : 339104-67-5
- Storage Conditions : Room temperature
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features, particularly the thiazole moiety, which is known for various pharmacological effects. The following sections detail specific activities observed in research studies.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various thiazole derivatives, including those similar to this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.0048 |
| Pseudomonas aeruginosa | 0.039 |
These findings suggest that the compound may possess strong antibacterial properties, particularly against S. aureus and E. coli .
Antifungal Activity
In addition to antibacterial properties, thiazole derivatives have shown antifungal activity. The compound's structural characteristics may contribute to its efficacy against fungal pathogens.
Case Study: Antifungal Testing
In vitro tests revealed that certain derivatives exhibited antifungal activity with MIC values as follows:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.0048 |
| Fusarium oxysporum | 0.039 |
These results indicate a promising antifungal potential for the compound .
Anticancer Activity
Emerging research suggests that thiazole-containing compounds may also exhibit anticancer properties. The mechanism often involves inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Research Findings on Anticancer Activity
A review highlighted various thiazolidinone derivatives, closely related to our compound of interest, showing significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activities of thiazole derivatives are heavily influenced by their structural components. Modifications to the thiazole ring or the phenyl group can enhance or diminish their bioactivity.
Key Observations:
- Halogen Substituents : The presence of halogens (like chlorine) significantly enhances antimicrobial activity.
- Functional Groups : The methoxy group contributes to solubility and bioavailability, potentially increasing efficacy against microbial strains.
Q & A
Q. What are the established synthetic routes for 1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring and subsequent coupling to the phenyl-ethanone moiety. A common approach includes:
- Step 1: Synthesis of (2-chloro-1,3-thiazol-5-yl)methanol via cyclization of thiourea derivatives with α-haloketones.
- Step 2: Etherification of 3-hydroxyphenyl-ethanone with the thiazole methanol intermediate under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or via nucleophilic substitution with a base (e.g., K₂CO₃ in DMF) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/chloroform mixtures improves purity .
Key Optimization Factors:
- Temperature control (reflux conditions for cyclization).
- Catalyst selection (e.g., piperidine for condensation reactions, though specific protocols may vary).
- Reaction time (4–6 hours for etherification).
Q. How is the molecular structure of this compound characterized in academic research?
Methodological Answer: Structural elucidation employs:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and stereochemistry. SHELXL software is widely used for refinement, particularly for handling disorder or twinning in crystals .
- Spectroscopy:
- ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl signals (δ ~200 ppm for the ethanone group).
- IR: Confirms C=O stretches (~1700 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 296.18) .
Advanced Research Questions
Q. What crystallographic challenges arise during refinement, and how are they mitigated?
Methodological Answer: Common challenges include:
- Crystal twinning: Addressed using SHELXL’s TWIN/BASF commands to model twin domains .
- Disordered moieties: Partial occupancy refinement with restraints on bond lengths/angles.
- Weak diffraction: High-intensity synchrotron radiation improves data quality.
Example Workflow:
Data collection at 100 K to minimize thermal motion.
Structure solution via SHELXD (direct methods) or intrinsic phasing.
Refinement in SHELXL with Hirshfeld atom refinement (HAR) for hydrogen placement .
Q. How does the thiazole moiety influence bioactivity, and what assays evaluate its insecticidal potential?
Methodological Answer: The 2-chloro-thiazole group mimics neonicotinoid pharmacophores, enabling nicotinic acetylcholine receptor (nAChR) binding . Assay Design:
- In vitro receptor binding: Competitive displacement of [³H]-imidacloprid in insect neuronal membranes.
- Enzyme inhibition: Acetylcholinesterase (AChE) inhibition assays (Ellman’s method).
- Larvicidal activity: Mortality rates in Aedes aegypti larvae at varying concentrations (LC₅₀ determination).
Data Interpretation:
- Compare IC₅₀ values with commercial insecticides (e.g., thiamethoxam) .
- Molecular docking (AutoDock Vina) to predict binding interactions with nAChR.
Q. What methodologies assess the compound’s stability under physiological and storage conditions?
Methodological Answer:
- Thermal stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
- pH stability: Incubate in buffers (pH 1–13) at 37°C for 24 hours; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Photostability: Expose to UV light (λ = 254 nm) and track changes using UV-Vis spectroscopy .
Key Findings:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
